molecular formula C21H20ClN3O2S B14988602 5-chloro-N-(4-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14988602
M. Wt: 413.9 g/mol
InChI Key: BGTRZDMMTIBBPK-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the combination of chlorinated and methoxyphenyl groups attached to the pyrimidine core. These structural elements contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O2S/c1-14-3-5-16(6-4-14)13-28-21-24-12-18(22)19(25-21)20(26)23-11-15-7-9-17(27-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

BGTRZDMMTIBBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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